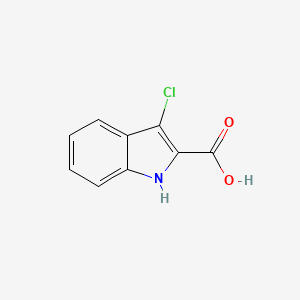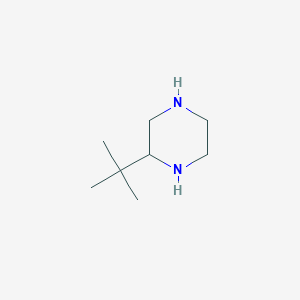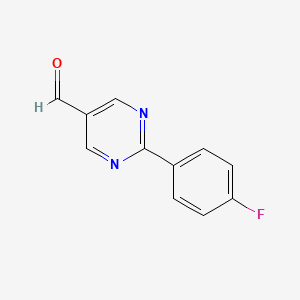
5-Methoxy-6-methyl-1H-indole
Vue d'ensemble
Description
5-Methoxy-6-methyl-1H-indole is a derivative of indole, which is an aromatic heterocyclic organic compound . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .Molecular Structure Analysis
The molecular structure of 5-Methoxy-6-methyl-1H-indole is similar to that of other indole derivatives . It contains a benzopyrrole structure, which is characteristic of indoles .Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Some novel synthesized indole bearing compounds have also been reported to have potent cell wall inhibition activity . In a specific reaction, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-6-methyl-1H-indole are similar to those of other indole derivatives . Its molecular weight is 161.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 161.084063974 g/mol .Applications De Recherche Scientifique
Alzheimer's Disease Treatment
5-Methoxy-6-methyl-1H-indole derivatives have been identified as potent antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), with a particular derivative, SUVN-502, showing promise for the treatment of cognitive disorders such as Alzheimer's disease. It has high affinity and selectivity over various target sites, including receptors and enzymes. Notably, the combination of SUVN-502 with donepezil and memantine showed synergistic effects in enhancing acetylcholine levels in the ventral hippocampus, a critical region for memory and learning. This suggests a potential for improving cognitive functions in Alzheimer’s patients (Nirogi et al., 2017).
Photophysics Research
5-Methoxyindole exhibits unique photophysical properties, differentiating it from other indole derivatives. Its excited state behavior supports the existence of two classes of exciplexes, namely charge-transfer and dipole-dipole stabilized. The study of its fluorescence quantum yield and activation energy for fluorescence quenching provides insights into the photophysics of methoxy-substituted indoles, which is valuable in the field of photochemistry (Hershberger & Lumry, 1976).
Antioxidant Properties
Research into the Maillard reaction involving 5-methoxytryptamine has led to the discovery of 6-methoxytetrahydro-β-carboline derivatives with moderate antioxidant properties. These derivatives show potential as β-carboline antioxidants. The investigation highlights the Maillard reaction's capacity to generate compounds with antioxidant activities, which could be beneficial in various applications, including food science and pharmacology (Goh et al., 2015).
Spectroscopic and Computational Studies
Spectroscopic studies, such as Fourier Transform Infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR), have been conducted on indole-bearing compounds like 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. These studies provide valuable data on optimized geometry and molecular interactions of such compounds. Theoretical investigations using density functional theory (DFT) further aid in understanding the electronic and structural properties of these indole derivatives, which are crucial for their applications in material science and molecular design (Haress et al., 2016).
Mécanisme D'action
Target of Action
5-Methoxy-6-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways and exert a variety of local and heterotopic biological effects by circulating in the plasma . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action of 5-Methoxy-6-methyl-1H-indole, like other indole derivatives, can be influenced by various environmental factors. These factors can affect the compound’s action, efficacy, and stability. For example, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan .
Orientations Futures
Indole derivatives have a broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration and development of indole derivatives, including 5-Methoxy-6-methyl-1H-indole, in the future .
Propriétés
IUPAC Name |
5-methoxy-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJZGWAVCFDDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499771 | |
| Record name | 5-Methoxy-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-methyl-1H-indole | |
CAS RN |
3139-10-4 | |
| Record name | 5-Methoxy-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



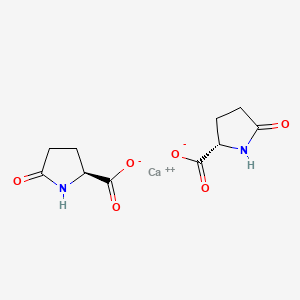

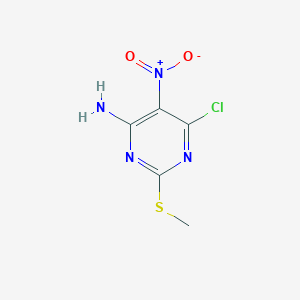

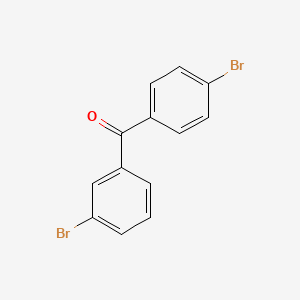
![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)

